molecular formula C12H12N2O B2696469 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine CAS No. 2167747-91-1

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine

Cat. No.: B2696469
CAS No.: 2167747-91-1
M. Wt: 200.241
InChI Key: ADKIYGSBBMQHDK-UHFFFAOYSA-N
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Description

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a phthalazine derivative featuring a methyl group at the 1-position and a propenyloxy (allyloxy) substituent at the 4-position of the phthalazine core. Phthalazines are nitrogen-containing heterocyclic compounds with a bicyclic structure composed of two fused benzene rings and two adjacent nitrogen atoms. The propenyloxy group introduces an ether linkage with unsaturated character, which may enhance reactivity and influence pharmacokinetic properties such as metabolic stability and solubility . This compound’s structural features position it within a broader class of phthalazine derivatives known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

1-methyl-4-prop-2-enoxyphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-3-8-15-12-11-7-5-4-6-10(11)9(2)13-14-12/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKIYGSBBMQHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1-methylphthalazine with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at different positions on the phthalazine ring, often using halogenating agents or nucleophiles. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a derivative of phthalazine, a compound known for its diverse biological activities. The structural modification of phthalazine with the prop-2-en-1-yloxy group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Against HCT-116 Cells : A study demonstrated that phthalazine-based derivatives could induce apoptosis in HCT-116 colon cancer cells through inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2) pathway, suggesting a mechanism for their anticancer effects .
  • Broad-Spectrum Cell Growth Inhibition : Another investigation showed that certain phthalazine derivatives achieved over 90% growth inhibition in leukemia, melanoma, and breast cancer cell lines, indicating the compound's potential as a broad-spectrum anticancer agent .

Synthetic Methodologies

The synthesis of this compound typically involves several steps to ensure high purity and yield. Common methods include:

  • Vilsmeier-Haack Reaction : This method has been utilized to introduce functional groups into the phthalazine backbone effectively.
  • Amine Coupling Reactions : These reactions allow for the introduction of various amine groups that can enhance biological activity.

Potential Use in Cancer Therapy

Given its promising anticancer properties, this compound is being explored for use in combination therapies to enhance the efficacy of existing chemotherapeutics. Studies have indicated that combining PARP inhibitors with traditional chemotherapy can improve treatment outcomes for patients with specific types of cancers .

Antimicrobial Activity

Phthalazine derivatives have also shown potential antimicrobial properties against various pathogens, including drug-resistant strains. This suggests that this compound could be developed into a novel antimicrobial agent .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityAchieved over 90% growth inhibition in multiple cancer cell lines.
Cytotoxicity MechanismInduced apoptosis in HCT-116 cells via VEGFR2 inhibition.
PARP InhibitionEnhanced efficacy of chemotherapy by inhibiting DNA repair mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The propenyloxy group in this compound introduces electron-donating character via the oxygen atom, contrasting with electron-withdrawing groups like chloro or fluorophenylthio in analogues .
  • Hydrogen Bonding: Unlike derivatives with amino or hydroxyl groups (e.g., 1-aminophthalazines), the propenyloxy group lacks hydrogen-bond donors, which may reduce interactions with polar enzyme pockets .

Physicochemical and Pharmacokinetic Properties

Property This compound 1-Chloro-4-(4-methylphenyl)phthalazine 1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine
Molecular Weight ~243 g/mol 254.71 g/mol ~435 g/mol
Solubility Moderate in DMSO, ethanol Slight in chloroform, methanol Low in aqueous media, high in DMSO
LogP (Predicted) ~2.5 ~3.8 ~4.2
Metabolic Stability Susceptible to CYP450 oxidation Stable (halogenated) Moderate (thioether oxidation)

Biological Activity

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its role as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target and Mode of Action
The primary target of this compound is VEGFR-2, a receptor critical in angiogenesis. The compound inhibits VEGFR-2 activity, disrupting the vascular endothelial growth factor (VEGF) signaling pathway responsible for endothelial cell proliferation and migration. This inhibition can lead to reduced angiogenesis, which is vital in tumor growth and metastasis prevention.

Biochemical Pathways
By blocking VEGFR-2, the compound affects several biochemical pathways associated with tumor progression. The inhibition of this receptor prevents the formation of new blood vessels necessary for tumor sustenance, thereby starving cancer cells of essential nutrients .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Similar phthalazine derivatives have shown good ADME profiles, indicating that this compound may also exhibit favorable bioavailability characteristics.

Research Findings and Case Studies

Several studies have investigated the biological activity of phthalazine derivatives, including this compound. Below are key findings from recent research:

StudyFindings
VEGFR-2 Inhibition The compound has shown IC50 values in the low micromolar range against VEGFR-2, indicating potent inhibitory activity. For example, related compounds exhibited IC50 values ranging from 0.375 to 0.892 μM .
Antitumor Activity In vitro studies demonstrated that compounds similar to this compound significantly reduced cell viability in various cancer cell lines, suggesting potential as an anticancer agent .
Molecular Docking Studies Computational studies revealed that the compound binds effectively to the active site of VEGFR-2, forming multiple hydrogen bonds with critical amino acids involved in receptor activation .

Therapeutic Applications

The biological activities exhibited by this compound position it as a promising candidate for drug development in several therapeutic areas:

  • Anticancer Therapy : Its ability to inhibit angiogenesis makes it a potential agent for cancer treatment, particularly in solid tumors where vascularization is crucial for growth .
  • Anti-inflammatory Applications : Given its mechanism of action involving VEGFR inhibition, this compound may also have implications in treating inflammatory diseases where angiogenesis plays a role.

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 1-chloro-4-(4-chlorophenyl)phthalazine with allyl alcohol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyloxy group .
  • Step 2 : Purify intermediates via recrystallization using ethanol or methanol. Final products are characterized by NMR, IR, and mass spectrometry .
  • Variants : Hydrazine hydrate in n-butanol can cyclize intermediates to form phthalazinone cores, followed by functionalization with ω-bromoalkoxy phthalimide .

Q. How is crystallographic data for this compound validated?

  • Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution .
  • Validate hydrogen bonding and geometry with PLATON (e.g., ADDSYM and TWINABS modules) to check for missed symmetry or twinning .
  • Generate displacement ellipsoid plots via ORTEP-3 to visualize anisotropic thermal motion .

Q. What analytical techniques are critical for confirming hydrogen bonding patterns?

  • Single-crystal X-ray diffraction : Determine bond lengths and angles (e.g., O–H···N interactions in phthalazinones) .
  • Graph set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using software like Mercury .

Advanced Research Questions

Q. How can structural modifications enhance VEGFR-2 inhibitory activity?

  • Substituent optimization : Introduce hydrophobic groups (e.g., 4-fluorophenyl) at position 1 or 4 to improve binding to VEGFR-2’s ATP pocket .
  • Method : Synthesize derivatives via Suzuki coupling or Ullmann reactions, then assay against cancer cell lines (e.g., MCF-7, HepG2) using MTT protocols. Compounds with IC₅₀ < 0.2 μM (e.g., derivatives 2g and 4a) show promise .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors in anisotropic displacement parameters .
  • Validation : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles. Re-refine using restraints in SHELXL .

Q. What computational strategies predict ADMET properties and binding modes?

  • Molecular docking : Use AutoDock Vina or Glide to simulate ligand-VEGFR-2 interactions (PDB ID: 4ASD). Focus on key residues (e.g., Lys868, Asp1046) .
  • ADMET prediction : Employ SwissADME for bioavailability radar plots and admetSAR for toxicity profiles. Prioritize derivatives with LogP < 5 and TPSA < 140 Ų .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.5 Å) .

Methodological Resources

  • Crystallography : SHELX suite (structure solution), Olex2 (visualization), and CCDC tools (validation) .
  • Synthesis : Protocols from Archiv der Pharmazie and European Journal of Medicinal Chemistry for phthalazine functionalization .
  • Computational : Open-source tools like PyMOL (docking visualization) and GROMACS (dynamics) .

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